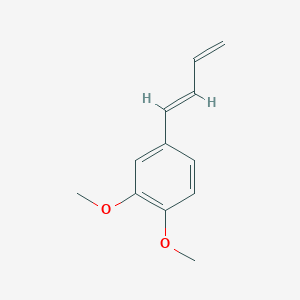

(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.

Industrial Production Methods

While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.

Scientific Research Applications

(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .

Comparison with Similar Compounds

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:

(Z)-1-(3,4-Dimethoxyphenyl)butadiene: The Z-isomer of the compound, which may exhibit different chemical and biological properties due to its distinct stereochemistry.

1,4-Dimethoxybenzene: A related compound with a simpler structure, lacking the butadiene moiety.

3,4-Dimethoxytoluene: Another related compound with a methyl group instead of the butadiene moiety.

The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD) is a compound isolated from the rhizomes of Zingiber cassumunar Roxb. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory and anticancer properties. This article delves into the various aspects of DMPBD's biological activity, supported by relevant research findings and data.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- CAS Number : 75560-74-6

- Purity : >95% (HPLC)

Anti-inflammatory Activity

DMPBD has been extensively studied for its anti-inflammatory effects. Research indicates that DMPBD exhibits a dose-dependent inhibition of edema in various animal models.

Key Findings:

- In Vivo Studies : DMPBD significantly inhibited rat ear edema induced by ethyl phenylpropiolate (EPP), with an IC50 of 21 nmol per ear, outperforming standard anti-inflammatory drugs like oxyphenbutazone and diclofenac in various tests .

- In Vitro Studies : It also inhibited collagen-induced platelet aggregation with an IC50 of 0.35 mM, indicating its potential in modulating inflammatory pathways .

Anticancer Activity

DMPBD has shown promising anticancer properties, particularly against human fibrosarcoma cells. In vitro studies have demonstrated its ability to inhibit cell invasion and proliferation.

Research Insights:

- DMPBD was found to inhibit nitric oxide production in murine macrophage-like RAW264.7 cells, suggesting a mechanism by which it may exert its anticancer effects .

- The compound's structural characteristics contribute to its bioactivity, making it a candidate for further drug development in cancer therapy .

Stability and Release Kinetics

Stability studies of DMPBD reveal that its efficacy can be influenced by storage conditions.

Stability Data:

- DMPBD showed significant decomposition in chloroform-d1 but remained stable in methanol-d4 at temperatures below 4°C .

- The release kinetics from electrospun fibers indicated a diffusion-controlled release mechanism, essential for therapeutic applications .

Case Studies

- Inflammation Model : A study demonstrated that DMPBD significantly reduced inflammation markers in rat models when administered before inducing edema. The results highlighted its potential as a natural anti-inflammatory agent.

- Cancer Cell Inhibition : In a controlled environment, DMPBD was tested on human fibrosarcoma cells, resulting in a marked decrease in cell viability and invasion capabilities.

Data Tables

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |

InChI Key |

JFHQUUYHTBVHHK-AATRIKPKSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C=C)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.